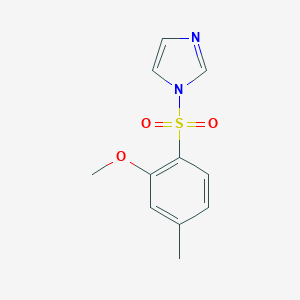

1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(2-methoxy-4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-9-3-4-11(10(7-9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNNWNBKZFNEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported method involves reacting 1H-imidazole with 2-methoxy-4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as the base. This approach mirrors procedures used for synthesizing structurally related sulfonylated imidazoles, such as 1-[(4-methylphenyl)sulfonyl]-1H-imidazole.

Procedure

-

Base Activation : NaH (1.2 equiv) is suspended in anhydrous DMF under nitrogen at 0–5°C.

-

Imidazole Addition : 1H-imidazole (1.0 equiv) is added dropwise, forming the imidazolide anion.

-

Sulfonyl Chloride Introduction : 2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) is introduced, and the reaction is warmed to 60°C for 2–3 hours.

-

Work-Up : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization.

Key Parameters

-

Purity : HPLC analysis typically shows >99% purity when recrystallized from ethyl acetate.

-

Side Reactions : Over-sulfonylation is mitigated by controlled stoichiometry and low-temperature initiation.

Phase-Transfer Catalysis with Benzyltriethylammonium Chloride

Reaction Overview

This method employs phase-transfer catalysis (PTC) to enhance reactivity in biphasic systems, ideal for scaling. A reported synthesis of 1-(4-(4-chlorophenyl)-2-hydroxybutyl)imidazole utilized benzyltriethylammonium chloride (BTEAC) to facilitate nucleophilic substitution.

Procedure

-

Biphasic System : A mixture of toluene, aqueous NaOH (3.0 equiv), and BTEAC (0.1 equiv) is stirred at 25°C.

-

Imidazole Addition : 1H-imidazole (1.5 equiv) is added, followed by 2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv).

-

Reaction Conditions : The mixture is heated to 90–95°C for 1 hour, then cooled to precipitate the product.

Key Parameters

-

Advantages : Reduced solvent volume and faster reaction kinetics due to PTC.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates sulfonylation by enhancing reaction kinetics. A similar approach was used for synthesizing imidazo[2,1-b]thiazoles, achieving completion in 30 minutes.

Procedure

-

Reagent Mixing : 1H-imidazole, sulfonyl chloride, and K₂CO₃ (2.0 equiv) are suspended in acetonitrile.

-

Irradiation : The mixture is subjected to microwave irradiation at 120°C for 20–30 minutes.

-

Purification : Crude product is filtered and washed with cold ethanol.

Key Parameters

-

Energy Efficiency : 80% reduction in reaction time compared to conventional heating.

Solid-State Mechanochemical Synthesis

Reaction Overview

Mechanochemistry eliminates solvents, aligning with green chemistry principles. This method was validated for synthesizing imidazolium salts.

Procedure

-

Grinding : 1H-imidazole and sulfonyl chloride (1:1 molar ratio) are ground with K₂CO₃ (1.5 equiv) in a ball mill.

-

Reaction Time : 60 minutes at 30 Hz.

-

Extraction : Product is washed with water to remove inorganic salts.

Key Parameters

Continuous Flow Reactor Synthesis

Reaction Overview

Continuous flow systems improve heat transfer and reproducibility. A protocol for 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole achieved 99% yield in a flow reactor.

Procedure

-

Stream Mixing : Separate streams of imidazole (in DMF) and sulfonyl chloride (in THF) are combined in a T-mixer.

-

Reactor Conditions : Residence time of 10 minutes at 100°C.

-

In-Line Quenching : Effluent is mixed with aqueous HCl to precipitate the product.

Key Parameters

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability | Sustainability |

|---|---|---|---|---|---|

| NaH/DMF | 95–99 | >99 | 2–3 h | High | Moderate |

| Phase-Transfer Catalysis | 85–90 | 98 | 1–2 h | Moderate | Low |

| Microwave | 90 | 97 | 0.5 h | High | High |

| Mechanochemical | 75–80 | 95 | 1 h | High | High |

| Continuous Flow | >95 | 99.3 | 0.17 h | Very High | Moderate |

Mechanistic Insights

The sulfonylation of imidazole proceeds via a two-step mechanism:

-

Deprotonation : NaH abstracts the N1 proton of imidazole, generating a nucleophilic imidazolide anion.

-

Nucleophilic Attack : The anion attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonate ester.

Side Reactions :

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-methylbenzoic acid, while reduction of the sulfonyl group can produce 2-methoxy-4-methylphenylthiol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Antioxidant Activity

The compound has been identified as a potential prodrug for mesalamine, which is used in treating inflammatory bowel disease (IBD). Its mechanism involves conversion to mesalamine in the body, potentially reducing inflammation in the gut lining by inhibiting inflammatory mediators. Furthermore, imidazole derivatives are known for their antioxidant properties, contributing to their therapeutic potential against oxidative stress-related diseases .

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives, including 1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole. These compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain imidazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines . The compound's structural features may enhance its binding affinity to cancer-related targets, providing a basis for further investigation into its anticancer efficacy.

3. Enzyme Inhibition

The compound exhibits potential as an inhibitor of xanthine oxidase, an enzyme involved in gout and other inflammatory conditions. By inhibiting this enzyme, this compound could help manage uric acid levels in patients with gout. This highlights its role in developing treatments for metabolic disorders.

Interaction Studies

Molecular docking studies suggest that this compound interacts effectively with biological targets such as xanthine oxidase. These studies provide insights into its mechanism of action and potential therapeutic applications. Further research is needed to elucidate its complete interaction profile within biological systems.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between the target compound and key analogs:

Table 1: Structural and Physicochemical Comparison of Sulfonylimidazole Derivatives

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The target compound’s 2-methoxy-4-methylphenyl group balances polar (methoxy) and non-polar (methyl) interactions, likely enhancing solubility in semi-polar solvents compared to the highly lipophilic triisopropyl derivative (334.48 g/mol, ). Tosylimidazole (238.26 g/mol, ) lacks bulky groups, making it a versatile reagent for sulfonylation reactions. Its simpler structure contrasts with the target’s ortho-substituted phenyl ring, which may hinder rotational freedom.

Biological Activity: The 2,4-dichlorophenyl-dioxolane analog demonstrates fungicidal efficacy, attributed to electron-withdrawing chlorine atoms enhancing target binding.

Synthetic Considerations :

- Synthesis of sulfonylimidazoles typically involves reacting imidazole with sulfonyl chlorides. For example, tosylimidazole is prepared via imidazole and p-toluenesulfonyl chloride . The target compound would require 2-methoxy-4-methylbenzenesulfonyl chloride, with reaction conditions adjusted for steric and electronic effects of substituents.

Thermal Stability :

- The triisopropyl derivative’s higher melting point (118–119°C, ) reflects increased crystallinity due to symmetric substituents. The target compound’s melting point is unreported but expected to be lower due to less symmetry.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., methoxy) on the phenyl ring may enhance solubility but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., chlorine in ).

- Pharmacokinetics : Bulky substituents (e.g., triisopropyl ) improve membrane permeability but may limit oral bioavailability. The target compound’s moderate-sized substituents could offer a balance.

- Industrial Applications : Tosylimidazole’s utility in organic synthesis suggests the target compound could serve as a specialized reagent or intermediate in drug discovery.

Biological Activity

1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties.

The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that imidazole derivatives can induce G2/M phase arrest in various cancer cell lines, including A549 and HeLa cells .

Efficacy Data

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), MDA-MB-468 (breast carcinoma).

- IC50 Values : The compound demonstrated IC50 values ranging from 0.29 to 1.48 μM against selected cancer cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.29 - 1.48 |

| HeLa | 0.80 - 2.00 |

| MDA-MB-468 | 0.90 - 1.60 |

Case Studies

In a study focusing on the structure-activity relationship (SAR) of imidazole derivatives, it was found that modifications on the phenyl ring significantly affected the anticancer activity. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

In Vitro Studies

In vitro evaluations have demonstrated that imidazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as low as 0.22 μg/mL .

| Pathogen | MIC Value (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Summary of Biological Activities

This compound has shown promising biological activities across various studies:

- Anticancer : Potent against multiple cancer cell lines with IC50 values in the low micromolar range.

- Antimicrobial : Effective against several bacterial strains with low MIC values.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of 1H-imidazole using a substituted benzenesulfonyl chloride derivative. A base (e.g., triethylamine) is essential to neutralize HCl generated during the reaction . For regioselective sulfonylation, anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions like hydrolysis. Evidence from analogous syntheses (e.g., 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole) suggests that steric and electronic effects of substituents on the aryl ring significantly impact reaction efficiency. Purification via silica gel chromatography or recrystallization is often required to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- 1H NMR : The imidazole protons (H-2 and H-4) typically appear as singlets or doublets in δ 7.0–8.0 ppm. The 2-methoxy group resonates as a singlet near δ 3.8–4.0 ppm, while the 4-methyl group appears as a singlet at δ 2.3–2.5 ppm .

- 13C NMR : The sulfonyl group’s sulfur atom deshields adjacent carbons, with the sulfonyl carbon appearing at δ 135–140 ppm. Aromatic carbons from the phenyl ring and imidazole ring are observed in δ 110–130 ppm .

- IR : Strong S=O stretching vibrations near 1150–1350 cm⁻¹ confirm sulfonate formation .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the imidazole ring, and how can they be addressed experimentally?

The imidazole ring’s tautomerism and competing nucleophilic sites (N-1 vs. N-3) complicate regioselectivity. For example, Pd-catalyzed cross-coupling reactions (e.g., with aryl halides) require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands to direct substitution to specific positions . Computational tools, such as DFT calculations, can predict reactivity patterns by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via X-ray crystallography (using SHELX or ORTEP-3 ) resolves ambiguities in regiochemistry .

Q. How can structural discrepancies in crystallographic data be resolved when analyzing sulfonamide derivatives?

Discrepancies in bond lengths or angles (e.g., S–N vs. S–C distances) may arise from disordered crystal packing or thermal motion. SHELXL refinement allows for the inclusion of restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters accurately . For high-resolution data, Twinning refinement (via TWIN/BASF in SHELXL) resolves overlapping reflections in non-merohedral twins . Comparative analysis with structurally validated analogs (e.g., 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole ) provides benchmarks for bond geometry validation.

Q. What methodologies are effective for analyzing the compound’s biological activity, and how can data contradictions be reconciled?

- QSAR Modeling : Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate structural features (e.g., sulfonyl group electronegativity) with biological targets. For instance, CoMSIA models for imidazole-based antiepileptics highlight the importance of hydrophobic interactions and hydrogen-bond acceptor sites .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses using standardized protocols (e.g., OECD Test Guidelines) and cross-validation with orthogonal assays (e.g., SPR, ITC) improve reliability .

Q. How does the sulfonyl group influence the compound’s reactivity in substitution or hydrolysis reactions?

The electron-withdrawing sulfonyl group activates the imidazole ring toward nucleophilic attack at the C-2 position. Hydrolysis under acidic/basic conditions typically cleaves the sulfonamide bond, yielding imidazole and the corresponding sulfonic acid. Substitution reactions with amines or thiols require aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to achieve >70% conversion . Stability studies (TGA/DSC) reveal decomposition thresholds, guiding storage conditions (e.g., inert atmosphere, desiccated) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.